molecular formula C18H20FN3O3S B057012 Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113028-17-4

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No.: B057012
CAS No.: 113028-17-4
M. Wt: 377.4 g/mol
InChI Key: XWZXETKTFKCCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a tricyclic fluoroquinolone derivative (). It serves as a key intermediate in synthesizing prulifloxacin, a broad-spectrum antibacterial agent. The structure features:

  • A thiazeto ring fused at positions 3 and 2-a of the quinolone core, enhancing rigidity and binding affinity to bacterial DNA gyrase.
  • A 1-methyl group at position 1 and an ethyl ester at position 3, which influence lipophilicity and bioavailability.
  • A piperazine moiety at position 7, critical for targeting Gram-negative pathogens ().

Properties

IUPAC Name

ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXETKTFKCCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115503
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113028-17-4
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113028-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

. They can interact with multiple receptors and have been found in many important synthetic drug molecules.

Cellular Effects

The specific cellular effects of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate are currently unknown. Similar compounds have been shown to have significant effects on various types of cells.

Biological Activity

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate (CAS No. 113028-17-4) is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Basic Characteristics

PropertyValue
Molecular Formula C18H20FN3O3S
Molecular Weight 377.430 g/mol
Melting Point 224 °C
Boiling Point 579.1 ± 50.0 °C
Density 1.44 ± 0.1 g/cm³
pKa 8.69 ± 0.10

The compound is characterized by a thiazetoquinoline backbone, which is significant for its biological activities. Its synthesis typically involves reactions between piperazine derivatives and other precursors within the quinoline family.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at low concentrations.
  • Escherichia coli : Showed moderate sensitivity, indicating potential utility in treating infections caused by this pathogen.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for its anti-inflammatory properties:

  • Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation.
  • Analgesic Effects : Pain models indicated that the compound exhibits analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazetoquinoline derivatives, including ethyl 6-fluoro-1-methyl-4-oxo-[7-(piperazinyl)] derivatives. The results indicated that modifications on the piperazine ring significantly influenced antimicrobial potency.

Study on Anticancer Properties

Research conducted by Zhang et al. (2020) focused on the cytotoxic effects of ethyl 6-fluoro derivatives on MCF-7 cells. The study found that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM, suggesting strong potential as an anticancer agent.

Scientific Research Applications

Pharmacological Applications

Antibiotic Activity
Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate exhibits potent antibacterial properties. It belongs to a class of compounds known as fluoroquinolones, which are widely used to treat bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV enzymes.

Case Study: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant efficacy against multi-drug resistant strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent against resistant infections .

Research Findings

Recent research has focused on the compound's mechanism of action and its pharmacokinetic properties. Studies indicate that this compound has favorable absorption characteristics when administered orally and maintains therapeutic levels in systemic circulation for extended periods.

Toxicity Studies
Toxicological assessments have shown that this compound has a relatively low toxicity profile compared to other fluoroquinolones. In animal models, it was observed that even at high doses, there were no significant adverse effects on liver or kidney function .

Comparison with Similar Compounds

Core Modifications: Thiazeto vs. Other Heterocycles

Compound Core Structure Key Features Biological Impact
Target Compound Thiazeto[3,2-a]quinoline Tricyclic with sulfur-containing thiazeto ring Enhanced DNA gyrase binding; moderate Gram-negative activity
Ciprofloxacin Derivatives Bicyclic quinolone Lacks thiazeto; cyclopropyl at position 1 Broader spectrum (Gram-positive and Gram-negative)
Compound 7d () Thiazolidinone-quinolone Thiazolidinone ring with 4-fluorobenzylidene substituent Antiproliferative and antimicrobial activity via altered piperazine interactions
CAS 105404-65-7 () Cyclopropyl-quinolone Cyclopropyl at position 1 instead of methyl Improved activity against Staphylococci

Substituent Effects

  • Position 3 : The ethyl ester enhances lipophilicity, aiding cellular penetration but requiring hydrolysis in vivo for activation (unlike carboxylic acid derivatives like ciprofloxacin) .
  • Position 7: Piperazine modifications (e.g., N-nicotinoyl in ) alter antibacterial potency. For example: N-nicotinoyl derivatives (): MIC = 0.17–0.37 µg/mL against E. coli and S. dysenteriae, slightly higher than parent compounds due to steric effects. Allyl-piperazine derivatives (): Enhanced activity against resistant strains via altered enzyme binding.

Antibacterial Activity Profile

Compound MIC Range (µg/mL) Against Gram-Negative Bacteria MIC Range (µg/mL) Against Gram-Positive Bacteria Notes
Target Compound Derivatives 0.19–0.37 (E. coli, S. dysenteriae) 1.9–3.5 (S. aureus, B. subtilis) Comparable to norfloxacin
Ciprofloxacin 0.03–0.06 0.12–0.5 Broader spectrum due to cyclopropyl
N-Nicotinoyl Analogues 0.17–0.37 2.0–3.1 Moderate activity

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ciprofloxacin CAS 105404-65-7 (Cyclopropyl)
Molecular Weight 379.4 g/mol 331.3 g/mol 375.4 g/mol
LogP (Predicted) 1.8 1.3 1.6
Solubility Low (ester form) High (carboxylic acid) Moderate

Preparation Methods

Core Quinoline-Thiazeto Ring Formation

The synthesis begins with constructing the fused quinoline-thiazeto system. A 4-halogeno-pyridine-3-carboxylic acid ester serves as the starting material, substituted at the 6-position with fluorine . Selective mono-substitution at the 4-position occurs via reaction with a β-cyclopropylamino-propionic acid ester (e.g., methyl or ethyl ester) under reflux in solvents like N,N-dimethylformamide (DMF) at 80–180°C . Dieckmann cyclization then closes the thiazeto ring using potassium t-butylate or sodium hydride in diphenylether at 250°C .

Table 1: Reaction Parameters for Thiazeto Ring Closure

ParameterConditionsYield (%)
BaseSodium hydride (1.2 equiv)78–82
SolventDMF or diphenylether
Temperature150–250°C
Reaction Time8–12 hours

Esterification and Functional Group Manipulation

The ethyl ester at position 3 is introduced via a two-step process:

  • Carboxylic Acid Activation : The free carboxylic acid (from saponification of the methyl ester) reacts with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU, 1.2 equiv) in dichloromethane at 25°C for 2 hours .

  • Ethanol Coupling : Activated intermediate reacts with ethanol (5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv), yielding the ethyl ester .

Table 2: Esterification Optimization Data

Coupling ReagentSolventTemperatureYield (%)
TBTUDCM25°C92
DCC/HOBtTHF0°C74

Final Cyclization and Purification

The thiazeto ring is stabilized via bromine-mediated dehydrohalogenation using triethylamine (1.5 equiv) in chloroform at 40°C . Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1), achieving ≥98% purity .

Spectroscopic Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 3.12–3.25 (m, 8H, piperazine), 4.30 (q, J = 7.1 Hz, 2H, OCH2), 7.45 (d, J = 9.0 Hz, 1H, aromatic) .

  • 13C NMR : 165.2 (C=O), 154.8 (C-F), 60.1 (OCH2) .

Scalability and Industrial Adaptations

Kilogram-scale production modifies the protocol by:

  • Replacing DMF with recyclable sulfolane to reduce costs .

  • Using continuous flow reactors for piperazine substitution (residence time: 30 minutes at 130°C) .

  • Implementing crystallization-directed purification, eliminating chromatography .

Table 3: Bench-Scale vs. Industrial-Scale Metrics

MetricBench ScaleIndustrial Scale
Cycle Time72 hours24 hours
Overall Yield62%78%
Solvent Consumption15 L/kg5 L/kg

Q & A

Q. What are the established synthetic routes for Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting with Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a key intermediate. Key steps include:

  • N-propargylation followed by Sharpless click chemistry with azides to form triazole-substituted intermediates .
  • Intramolecular cyclization of chlorinated intermediates (e.g., 2-(chloroethyl)thio derivatives) to construct the thiazeto[3,2-a]quinoline core .
  • Final piperazine substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Methodological Note: Optimize reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for piperazine) to minimize decarboxylation side reactions .

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:

  • R-factor refinement (<0.07) and data-to-parameter ratios (>12:1) to ensure accuracy .
  • Validation of the tricyclic system (quinoline-thiazeto-piperazine) using SHELXL for small-molecule refinement . Tip: Use synchrotron radiation for high-resolution data collection to resolve fluorine positional disorder .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in antimicrobial activity data for structurally analogous compounds?

Discrepancies often arise from:

  • Microbroth dilution assay variability (e.g., inoculum size, cation-adjusted Mueller-Hinton broth). Standardize protocols per CLSI guidelines .
  • Piperazine substituent effects: Bulky groups (e.g., nitroso or dimethoxybenzoyl) reduce activity due to steric hindrance, while methyl groups enhance membrane penetration . Data Analysis: Perform structure-activity relationship (SAR) studies using Hammett constants to correlate electronic effects of substituents with MIC values .

Q. How can photochemical stability be improved for in vivo applications?

The compound undergoes UV-induced defluorination (Φ = 0.07 in H₂O) and piperazine degradation under neutral conditions . Mitigation strategies include:

  • Acidic formulation (pH <5) to suppress photo-defluorination .
  • Electron-transfer quenchers (e.g., sodium sulfite, kq = 2.3×10⁸ M⁻¹s⁻¹) to stabilize the ππ* triplet state . Experimental Design: Use HPLC-PDA to monitor photodegradants and LC-MS to identify radical intermediates .

Q. What mechanistic insights explain regioselectivity in intramolecular cyclization during synthesis?

The chlorination-deacetylation-cyclization sequence (e.g., converting 2-(chloroethyl)thio intermediates) is governed by:

  • Thorpe-Ingold effect , where geminal diesters accelerate ring closure .
  • Solvent polarity : High polarity (e.g., DMSO) stabilizes transition states for 6-membered ring formation . Validation: Use DFT calculations (B3LYP/6-31G*) to model reaction pathways and compare with experimental yields .

Q. How do crystallographic challenges (e.g., twinning or disorder) impact structural analysis?

Common issues include:

  • Fluorine positional disorder : Resolve via multiconformational refinement in SHELXL .
  • Piperazine ring puckering : Apply TLS parameterization to model anisotropic displacement . Case Study: For the hexahydrate form, use PLATON SQUEEZE to account for disordered solvent molecules .

Q. What SAR trends emerge from modifying the piperazine moiety?

  • Antimicrobial potency : 4-Nitroso-piperazine derivatives show reduced activity due to electron-withdrawing effects, while 4-methylpiperazin-4-ium enhances solubility and bioavailability .
  • Antifungal activity : Arylpiperazine derivatives (e.g., 3,4-dimethoxybenzoyl) exhibit broad-spectrum inhibition via ergosterol biosynthesis disruption . Methodology: Synthesize analogs via Buchwald-Hartwig coupling and evaluate using time-kill assays .

Q. What analytical techniques are critical for impurity profiling during scale-up?

  • HPLC-UV/HRMS : Detect decarboxylation byproducts (e.g., thiazeto[3,2-a]quinoline-3-carboxylic acid) with LOD <0.1% .
  • NMR diffusion-ordered spectroscopy (DOSY) : Identify residual solvents (e.g., DMF) in API batches .

Q. How do photodegradation pathways differ under aerobic vs. anaerobic conditions?

  • Aerobic : Dominant pathway involves hydroxyl radical (•OH) attack at C6-F, leading to 6-hydroxy derivatives .
  • Anaerobic : Reductive defluorination occurs via sulfite anion radicals (SO₃•⁻), forming des-fluoro analogs . Experimental Validation: Use spin-trapping EPR with DMPO to detect radical intermediates .

Q. What computational methods predict synergistic effects with β-lactam antibiotics?

  • Molecular docking : Simulate binding to DNA gyrase (E. coli GyrB ATPase domain) and Penicillin-Binding Proteins (PBPs) .
  • Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI) for cefepime or meropenem combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.